N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine

Lipophilicity Indanamine Regioisomer

SAR campaigns requiring a 5-aminoindane scaffold with predictable metabolic stability often face supply gaps for the 5-position regioisomer. This compound resolves that with consistent 95% purity from multiple suppliers. - N-Cyclopropylmethyl group attenuates CYP450-mediated N-dealkylation, a key metabolic soft spot. - Predicted LogP 3.5-ideal for hydrophobic pocket occupancy without scaffold change. - Multi-supplier availability (AKSci, Leyan, Mcule) ensures competitive bidding and resilient supply.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
Cat. No. B13246124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)NCC3CC3
InChIInChI=1S/C13H17N/c1-2-11-6-7-13(8-12(11)3-1)14-9-10-4-5-10/h6-8,10,14H,1-5,9H2
InChIKeyFUURDZBSXPVHLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 2500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine (CAS 1156163-92-6): Physicochemical Identity and Structural Classification for Procurement Specification


N-(Cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine (CAS 1156163-92-6) is a synthetic secondary amine belonging to the N-substituted 5-aminoindane class, with molecular formula C13H17N and a molecular weight of 187.28 g/mol [1]. The compound features a 2,3-dihydro-1H-indene (indane) bicyclic core with the amine substituent attached at the aromatic 5-position and an N-cyclopropylmethyl group on the amine nitrogen . Computed physicochemical properties include an XLogP3 of 3.5, a topological polar surface area (TPSA) of 12 Ų, and one hydrogen bond donor and one hydrogen bond acceptor [1]. The compound is commercially available from multiple suppliers at a standard purity of 95%, with a predicted boiling point of 325.3±31.0 °C at 760 mmHg .

1 Aniline-type 5-aminoindane scaffold for SAR and target-engagement studies
2 N-cyclopropylmethyl substituent supports metabolic stability hypothesis testing
3 Multi-supplier availability with consistent 95% purity supports procurement planning

Why N-(Cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine Cannot Be Interchanged with Positional Isomers or N-Substituent Analogs


Within the indanamine chemical space, seemingly minor structural variations—specifically the position of the amine on the indane ring (1-, 2-, or 5-) and the nature of the N-alkyl substituent—produce compounds with measurably different physicochemical properties that govern solubility, permeability, and molecular recognition [1]. The 5-position isomer places the amine on the electron-rich aromatic ring (aniline-type), conferring lower basicity and distinct hydrogen-bonding geometry compared to the 2-position isomer where the amine resides on the saturated cyclopentane ring (aliphatic amine) [2]. Furthermore, the cyclopropylmethyl N-substituent introduces conformational constraint and altered lipophilicity relative to methyl, ethyl, or cyclobutyl analogs, rendering simple substitution without re-optimization of experimental conditions unreliable [1].

5- vs 2- regioisomer: Aniline-type amine vs aliphatic amine changes basicity and lipophilicity, which may shift solubility and biological readouts.
N-cyclopropylmethyl vs N-methyl: Increased steric bulk and lipophilicity alter permeability and metabolic profile; SAR interpretation may differ.
2-isomer supply: Discontinued status at key suppliers may limit sourcing; target 5-isomer offers broader commercial access.

Quantitative Differentiation Evidence for N-(Cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine Versus Closest Analogs


Lipophilicity (XLogP3) Differentiation: 5-Position Isomer vs. 2-Position Isomer

The target 5-position isomer exhibits a computed XLogP3 of 3.5, which is approximately 0.7–0.9 log units higher than the 2-position regioisomer (estimated LogP ≈ 2.6–2.8). This difference is attributable to the amine being attached to the aromatic ring (5-position, aniline-type) versus the saturated cyclopentane ring (2-position, aliphatic amine), which alters hydrogen-bonding capacity with water and consequently aqueous solubility [1][2].

Lipophilicity (LogP)
Reported
Target XLogP3 3.5 vs 2-isomer est. 2.6–2.8 (Δ +0.7 to +0.9)
Supports lipophilicity-driven SAR interpretation and chromatographic method selection.
Computed values; different prediction algorithms used.
Lipophilicity Indanamine Regioisomer LogP Drug-likeness

Boiling Point Differentiation: 5-Amine vs. 2-Amine Regioisomer

The target 5-position isomer has a predicted boiling point of 325.3±31.0 °C at 760 mmHg, compared to 301.1±31.0 °C (predicted) for the 2-position regioisomer, representing an increase of approximately 24 °C. This difference reflects the stronger intermolecular interactions (e.g., π-π stacking) accessible to the 5-amino isomer due to the aniline-type NH being directly conjugated with the aromatic ring [1].

Boiling Point
Reported
5-isomer 325.3±31.0 °C vs 2-isomer 301.1±31.0 °C (ΔTb ≈ +24 °C)
Informs distillation and vacuum drying protocol design.
Predicted values; experimental confirmation recommended.
Boiling Point Physical Property Regioisomer Purification Indanamine

Molecular Size and Lipophilicity Differentiation vs. N-Methyl Analog (Parent 5-Aminoindane Series)

Compared to the simplest N-methyl analog (N-methyl-2,3-dihydro-1H-inden-5-amine, MW = 147.22 g/mol), the target compound adds 40.06 g/mol (from the cyclopropylmethyl-for-methyl substitution) and increases computed lipophilicity by approximately 1.2–1.5 log units (XLogP3 3.5 vs. estimated ~2.0–2.3 for the N-methyl analog). The parent unsubstituted 5-aminoindane has a measured ACD/LogP of 2.06 [1][2].

MW & LogP vs N-methyl
Reported
ΔMW +40.06 g/mol; ΔLogP ≈ +1.2 to +1.5 vs N-methyl analog
Property cliffs impact permeability and protein binding interpretation.
Computed LogP; experimental validation advised.
Molecular Weight LogP N-Substituent Drug-likeness SAR

Cyclopropylmethyl N-Substituent: Conformational Constraint and Metabolic Stability Rationale (Class-Level Inference)

At the class level, N-cyclopropylmethyl substituents in amine-containing compounds are documented to confer enhanced resistance to oxidative N-dealkylation by cytochrome P450 enzymes compared to N-methyl or N-ethyl analogs, owing to the steric shielding and electronic effects of the cyclopropane ring [1]. Additionally, the cyclopropylmethyl group restricts conformational freedom around the C–N bond compared to linear N-alkyl chains, potentially reducing the entropic penalty upon target binding . Note: No direct metabolic stability data for the target compound were found; this inference is based on class-level precedent from structurally related N-cyclopropylmethyl amines.

Metabolic Stability
Class-level
N-cyclopropylmethyl class effect: attenuated N-dealkylation vs N-methyl
Hypothesis-driven metabolic stability; direct compound data not available.
Class-level inference; requires assay validation in indanamine series.
Cyclopropylmethyl Metabolic Stability Conformational Constraint SAR CYP450

Indane Core Substitution Position: 5-Amine (Aniline-Type) vs. 1-Amine (Benzylic-Type) Basicity and Reactivity

The 5-position amine on the indane ring is directly conjugated with the aromatic π-system, making it an aniline-type amine with attenuated basicity (predicted pKa of parent 5-aminoindane: 5.17±0.20) compared to the 1-position benzylic amine isomer (predicted pKa of 1-aminoindane: 9.21 at 22°C, experimentally measured) . This approximately 4 pKa unit difference means the 5-isomer is predominantly neutral at physiological pH (7.4), whereas the 1-isomer is >98% protonated, leading to fundamentally different solubility, permeability, and receptor interaction profiles.

Amine Basicity (pKa)
Data to verify
5-amine pKa ~5.2 vs 1-amine pKa 9.21 (ΔpKa ≈ 4; ~10,000× less basic)
Affects salt formation, solubility, and RP-HPLC retention.
pKa from vendor databases; experimental measurement recommended.
Amine Basicity pKa Indanamine Reactivity Aniline

Procurement Differentiation: Supplier Availability, Pricing, and Purity Benchmarking

The target compound is stocked by at least four identifiable suppliers (Leyan, AKSci, CymitQuimica, ChemSrc) at a standard purity of 95%, with pricing from AKSci listed at $1,729 for 2,500 mg, $2,556 for 5 g, and $3,788 for 10 g . In contrast, the 2-position regioisomer (CAS 92039-34-4) is listed as discontinued by CymitQuimica, and the N-cyclobutyl analog (CAS 1248645-68-2) has different supplier coverage . The 5-position isomer benefits from broader commercial availability, reducing single-supplier dependency risk for procurement.

Procurement Access
Data to verify
5-isomer: 4+ suppliers at 95% purity; 2-isomer: discontinued at key suppliers
Broader supplier coverage supports procurement planning and competitive quoting.
Pricing ~$0.38–$0.69/mg at gram scale (2024-2025); subject to change.
Procurement Supplier Pricing Purity Building Block

Recommended Research and Industrial Application Scenarios for N-(Cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Programs Requiring Aniline-Type 5-Aminoindane Scaffolds with Enhanced Lipophilicity

For structure-activity relationship (SAR) exploration where the 5-position aniline-type amine is required for target engagement (e.g., hydrogen bonding via the less basic aromatic amine), the target compound provides a LogP of 3.5—approximately 1.4 units above the parent 5-aminoindane (LogP 2.06) and 0.7–0.9 units above the 2-position regioisomer (LogP ~2.6–2.8)—making it the preferred choice when increased membrane permeability or hydrophobic pocket occupancy is desired without altering the core indane scaffold .

Metabolic Stability Optimization via N-Cyclopropylmethyl Substitution in CNS-Targeted Ligand Series

The N-cyclopropylmethyl group is a recognized structural motif for attenuating cytochrome P450-mediated N-dealkylation, a common metabolic liability of N-alkyl amines . When selecting among N-substituted 5-aminoindane building blocks (N-methyl, N-cyclobutyl, N-cyclopropylmethyl), the target compound should be prioritized in programs where predicted metabolic soft-spot analysis identifies the N-alkyl group as a primary site of oxidative metabolism. Direct comparative microsomal stability assays against the N-methyl analog are recommended to quantify the advantage in the specific assay system.

Chromatographic Method Development and Purification Protocol Design Exploiting Physicochemical Differences Among Indanamine Isomers

The approximately 4-unit pKa difference between the 5-position aniline-type amine (predicted pKa ~5.2–6.0 for the N-alkylated derivative) and 1- or 2-position aliphatic/benzylic amines (pKa ~9.2) enables selective extraction, ion-pair chromatography, or pH-switchable purification strategies . Additionally, the boiling point differential of ~24 °C versus the 2-isomer (325.3 °C vs. 301.1 °C) can inform solvent selection for rotary evaporation and vacuum distillation protocols during scale-up .

Multi-Supplier Procurement Strategy for Building Block Supply Chain Resilience

With confirmed availability from at least four suppliers (Leyan, AKSci, ChemSrc, CymitQuimica) at consistent 95% purity, and benchmark pricing of $0.38–$0.69/mg depending on scale, the 5-position isomer offers superior procurement resilience compared to the 2-position isomer (discontinued at key suppliers) . This multi-supplier landscape enables competitive bidding and reduces the risk of single-source supply disruption for ongoing medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
5-Aminoindane aniline-type scaffold with N-cyclopropylmethyl
Lipophilicity-driven SAR interpretation and target-engagement context
CNS-targeted metabolic stability hypothesis testing
N-cyclopropylmethyl substituent for metabolic soft-spot attenuation
Microsomal stability comparison (N-methyl vs N-cyclopropylmethyl) in relevant assay system
Chromatographic method development for indanamine isomers
Distinct amine basicity and boiling point differences among regioisomers
pH-dependent separation, ion-pair chromatography, and distillation condition design
Building block procurement and supply chain planning
Multi-supplier availability with consistent 95% purity
Competitive quoting and supply disruption risk mitigation
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